Bienvenue dans la boutique en ligne BenchChem!

2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Physicochemical Differentiation Lipophilicity Electron Withdrawing Substituent

The compound 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 894209-35-9, C₁₇H₁₂ClN₃OS, MW 341.8 g/mol) is a fused pyrimido[1,2-a]benzimidazole heterocycle bearing a 4-chlorophenylthio methyl substituent at the 2-position. The core scaffold combines a pyrimidine ring with a benzimidazole moiety, a structural motif shared by a growing class of medicinally relevant compounds with reported antiparasitic, anticancer, and antiviral activities.

Molecular Formula C17H12ClN3OS
Molecular Weight 341.8 g/mol
Cat. No. B4771740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC17H12ClN3OS
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=CC=C(C=C4)Cl
InChIInChI=1S/C17H12ClN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-16(22)21-15-4-2-1-3-14(15)20-17(21)19-12/h1-9H,10H2,(H,19,20)
InChIKeyZHKHBTGCVYXPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one – Core Scaffold & Substitution Profile for Research Procurement


The compound 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 894209-35-9, C₁₇H₁₂ClN₃OS, MW 341.8 g/mol) is a fused pyrimido[1,2-a]benzimidazole heterocycle bearing a 4-chlorophenylthio methyl substituent at the 2-position . The core scaffold combines a pyrimidine ring with a benzimidazole moiety, a structural motif shared by a growing class of medicinally relevant compounds with reported antiparasitic, anticancer, and antiviral activities [1]. The thioether-linked 4-chlorophenyl group introduces both lipophilic character (estimated from the presence of the chlorine substituent and thioether linkage) and synthetic handles for further oxidation to sulfoxide or sulfone derivatives .

Why 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Replaced by Generic Pyrimidobenzimidazoles in Biological Assays


Within the pyrimido[1,2-a]benzimidazole class, subtle variations in the 2-position substituent and oxidation state of the pyrimidine ring profoundly alter biological target engagement and selectivity [1]. The 4-chlorophenylthio group in this compound is not merely a structural embellishment: the electron‑withdrawing chlorine substituent and the thioether linker modulate the electronic distribution of the heterocyclic core differently than 4‑methylphenylthio, benzothiazolylthio, or fluorophenyl analogs. In the closely related fluorophenyl-substituted series, changing the halogen position from 4‑fluoro to 3‑fluoro shifted the EC₅₀ against Leishmania major by over 10‑fold, demonstrating that even minor substituent modifications in this scaffold yield non‑interchangeable biological outcomes [2]. Substituting the oxidized pyrimido[1,2‑a]benzimidazol‑4(1H)‑one system with its 1,4‑dihydro reduced counterpart alters both molecular planarity and electron density, which directly impacts DNA intercalation potential, kinase binding, and USP5 inhibitory activity [3].

Quantitative Differentiation Evidence for 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one vs. Closest Analogs


Halogen-Dependent Physicochemical Tuning: 4‑Chlorophenylthio vs. 4‑Methylphenylthio Substituents

In the absence of directly measured logP values, the 4‑chlorophenylthio substituent is expected to confer higher lipophilicity and stronger electron‑withdrawing character compared to the 4‑methylphenylthio analog. Chlorine (Hammett σₚ = +0.23) withdraws electron density from the thioether bridge, increasing the electrophilicity of the pyrimidine C‑4 carbonyl and potentially enhancing interactions with nucleophilic residues in biological targets, whereas the methyl group (σₚ = −0.17) donates electron density . This electronic difference is consistent with the observation in fluorophenyl‑substituted pyrimido[1,2‑a]benzimidazoles, where altering the halogen position from 3‑F to 4‑F changed antiparasitic EC₅₀ values by more than 10‑fold [1].

Physicochemical Differentiation Lipophilicity Electron Withdrawing Substituent

Antiparasitic Activity Class‑Level Evidence: Comparison with Fluorophenyl‑Substituted Pyrimido[1,2‑a]benzimidazoles

Direct antiparasitic data for the 4‑chlorophenylthio compound are not available in the public domain. However, a closely related series of fluorophenyl‑substituted pyrimido[1,2‑a]benzimidazoles provides a quantitative activity benchmark. In this series, compound 2a (bearing a 3‑fluorophenyl group at a position analogous to the thioether linkage) exhibited EC₅₀ values of 0.2–0.4 µM against Leishmania major promastigotes and amastigotes, outperforming the standard drug amphotericin B, with selectivity indices (SI) of 11.1 and 21.6 relative to Vero cells [1]. In contrast, the fluorine‑free congeners 2e and 2f were the least toxic to macrophages (IC₅₀ > 40 µM) but showed reduced antiparasitic potency [1]. These data establish a clear halogen‑dependent activity gradient within the pyrimido[1,2‑a]benzimidazole class, positioning the 4‑chlorophenylthio analog as a logical candidate for head‑to‑head antiparasitic screening.

Antiparasitic Leishmaniasis Structure-Activity Relationship

Anticancer Activity Class‑Level Evidence: GI₅₀ Benchmarking Against 2,4‑Diaryl‑Pyrimido[1,2‑a]benzimidazoles

The anticancer potential of pyrimido[1,2‑a]benzimidazoles has been quantitatively demonstrated in the 2,4‑diaryl series. Compound 5h exhibited GI₅₀ values ranging from 0.35 to 9.43 µM across a full NCI‑60 human tumor cell line panel, with superior sub‑micromolar activity against leukemia cell lines [1]. In a focused acute leukemia panel (HL60, MOLM‑13, MV4‑11, CCRF‑CEM, THP‑1), compounds 5e–h achieved single‑digit micromolar GI₅₀ values [1]. Kinase profiling of 338 human kinases identified BMX kinase as a target for compounds 5e and 5h, with downstream effects confirmed on PARP‑1 cleavage and Mcl‑1 downregulation [1]. Separately, in a neuroblastoma context, pyrimido[1,2‑a]benzimidazole derivative 3a bound USP5 protein with Kd = 0.47 µM and synergistically enhanced HDAC inhibitor efficacy [2]. The 4‑chlorophenylthio compound, while untested, incorporates the same core scaffold and a thioether‑linked aromatic substituent that may engage similar kinase ATP‑binding pockets or deubiquitinase active sites.

Anticancer Leukemia Kinase Profiling

Oxidation‑State Differentiation: 4(1H)‑One vs. 1,4‑Dihydro Scaffold in Antimicrobial Applications

The target compound exists in the oxidized pyrimido[1,2‑a]benzimidazol‑4(1H)‑one form, which differs fundamentally from the 1,4‑dihydropyrimido[1,2‑a]benzimidazole series recently evaluated for antimicrobial activity. The 1,4‑dihydro derivatives IVa–IVo demonstrated MIC values comparable to standard antibiotics against Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli, though overall activity remained below that of clinical comparators [1]. The 4(1H)‑one oxidation state present in the target compound restores full conjugation across the pyrimidine ring, increasing molecular planarity and modifying hydrogen‑bond acceptor capacity at the C‑4 carbonyl. This electronic distinction is critical because the planar, conjugated system is expected to intercalate DNA more effectively and engage flat ATP‑binding kinase pockets with different geometry than the puckered 1,4‑dihydro ring [2]. No direct antimicrobial comparison between 4(1H)‑one and 1,4‑dihydro analogs has been published.

Antimicrobial Oxidation State Scaffold Comparison

Recommended Application Scenarios for 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one Based on Evidence


Antiparasitic Lead Discovery – Leishmaniasis and Toxoplasmosis Screening

The compound is recommended for inclusion in phenotypic screening cascades against Leishmania major and Toxoplasma gondii, alongside the fluorophenyl‑substituted pyrimido[1,2‑a]benzimidazoles for which nanomolar EC₅₀ values (0.2–0.4 µM) and favorable selectivity indices (SI up to 21.6) have been documented [1]. The 4‑chlorophenylthio group provides a distinct halogen‑bond donor/acceptor profile that may yield differential target engagement compared to fluorinated analogs. Primary screening should employ resazurin‑based viability assays against promastigotes and intracellular amastigotes, with parallel Vero cell cytotoxicity determination, following the experimental framework established for compound 2a [1].

Oncology Kinase Profiling – BMX Kinase and USP5 Deubiquitinase Target Engagement

Given that structurally related pyrimido[1,2‑a]benzimidazoles have demonstrated BMX kinase inhibition (compounds 5e/5h) [2] and USP5 binding (compound 3a, Kd = 0.47 µM) [3], this compound is a suitable candidate for broad‑panel kinase profiling (e.g., DiscoverX scanMAX 338‑kinase panel) and surface plasmon resonance (SPR)‑based USP5 binding studies. The thioether linker at the 2‑position may alter residence time and selectivity across the kinome relative to the diaryl series. Procurement for mechanism‑of‑action studies in acute leukemia (HL60, MV4‑11) and neuroblastoma cell lines is warranted, with assessment of PARP‑1 cleavage, Mcl‑1 downregulation, and caspase 3/7 activation as downstream pharmacodynamic markers [2] [3].

Structure‑Activity Relationship (SAR) Expansion – Halogen‑Electronic Effect Deconvolution

The compound fills a specific SAR gap in the pyrimido[1,2‑a]benzimidazole chemical space: a thioether‑bridged 4‑chlorophenyl substituent at the 2‑position of the 4(1H)‑one scaffold. In combination with the 4‑methylphenylthio analog (MW 321.4) and the benzothiazol‑2‑ylthio analog, a systematic comparative matrix can be constructed to isolate the contributions of halogen electronic effects (Hammett σₚ = +0.23 for Cl vs. −0.17 for CH₃) , thioether oxidation state (thioether vs. sulfoxide vs. sulfone), and aromatic ring electronics to biological activity and physicochemical properties. This scenario is directly supported by the observation in the fluorophenyl series that repositioning a single fluorine atom altered antiparasitic potency >10‑fold [1].

Scaffold‑Hopping Reference – Differentiating 4(1H)‑One from 1,4‑Dihydro Congeners

Procurement is recommended for laboratories conducting comparative scaffold‑hopping studies between the oxidized 4(1H)‑one and the reduced 1,4‑dihydropyrimido[1,2‑a]benzimidazole series, which has been evaluated for antimicrobial activity [4]. The target compound can serve as a positive control for planarity‑dependent assays (e.g., DNA intercalation by ethidium bromide displacement) and as a reference standard for assessing the impact of oxidation state on target selectivity. Parallel testing against the 1,4‑dihydro series in the same antimicrobial MIC panel would directly quantify the activity differential between the two oxidation states, addressing a current evidence gap [4].

Quote Request

Request a Quote for 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.